N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(4-Fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide (CAS 1351804-44-8) is a synthetic imidazole-4-carboxamide derivative with the molecular formula C₁₇H₁₃FN₄O₃ and a molecular weight of 340.31 g/mol. The compound features three distinct pharmacophoric elements: a 4-fluorophenyl ring attached via a carboxamide linker to the imidazole 4-position, a 4-nitrobenzyl substituent at the imidazole 1-position, and the central imidazole heterocycle.

Molecular Formula C17H13FN4O3
Molecular Weight 340.314
CAS No. 1351804-44-8
Cat. No. B2422734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
CAS1351804-44-8
Molecular FormulaC17H13FN4O3
Molecular Weight340.314
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(N=C2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-]
InChIInChI=1S/C17H13FN4O3/c18-13-3-5-14(6-4-13)20-17(23)16-10-21(11-19-16)9-12-1-7-15(8-2-12)22(24)25/h1-8,10-11H,9H2,(H,20,23)
InChIKeySGERASCEHNOPCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide (CAS 1351804-44-8): Compound Identity and Procurement Baseline


N-(4-Fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide (CAS 1351804-44-8) is a synthetic imidazole-4-carboxamide derivative with the molecular formula C₁₇H₁₃FN₄O₃ and a molecular weight of 340.31 g/mol . The compound features three distinct pharmacophoric elements: a 4-fluorophenyl ring attached via a carboxamide linker to the imidazole 4-position, a 4-nitrobenzyl substituent at the imidazole 1-position, and the central imidazole heterocycle . It is commercially available from multiple suppliers at purities ranging from 90% to 98% , and is catalogued in authoritative chemical databases including PubChem (CID 53490986) and ZINC (ZINC69485777) . The compound is primarily utilised as a research chemical and heterocyclic building block for medicinal chemistry exploration .

Critical Structural Discriminators Preventing Generic Substitution of N-(4-Fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide


Within the 1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide chemotype, seemingly minor substituent changes on the N-phenyl ring produce distinct physicochemical profiles that cannot be assumed interchangeable without experimental validation . The 4-fluoro substituent (target compound) versus 4-chloro, 3-fluoro, or unsubstituted phenyl analogs yields differences in lipophilicity (XLogP3 = 2.7 for the 4-fluoro derivative versus computed values differing by up to 0.5 log units for chloro analogs) , hydrogen-bond acceptor count (5 for the target versus 4 for the des-fluoro parent) , and electronic surface properties that directly influence target binding, metabolic stability, and solubility . The 4-nitrobenzyl moiety additionally functions as a bioreductive trigger in hypoxia-selective strategies, and its reduction potential is modulated by the electron-withdrawing character of the 4-fluorophenyl amide substituent . These non-trivial structural features—each contributing to molecular recognition, pharmacokinetic behaviour, and chemical reactivity—mean that swapping one member of this series for another without matched comparative data risks experimental irreproducibility and erroneous structure-activity conclusions.

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide Versus Closest Analogs


Lipophilicity (XLogP3) Modulation by N-Phenyl Substituent: 4-Fluoro vs. 4-Chloro vs. Unsubstituted Phenyl

The target compound's computed XLogP3 of 2.7 positions it at a distinct lipophilicity node relative to its closest analogs. The 4-chlorophenyl congener (CAS 1351800-17-3) has an increased molecular weight (356.8 g/mol) and is predicted to have higher logP due to the greater hydrophobicity of chlorine. Conversely, the unsubstituted N-phenyl analog (CAS 1351848-60-6) lacks the fluorine electron-withdrawing effect, which alters hydrogen-bond acceptor capacity and polar surface area . These differences in XLogP3 translate into differential predicted membrane permeability and solubility profiles across the series .

Lipophilicity Drug-likeness Physicochemical profiling

Fluorine Substitution Position Effect: 4-Fluoro vs. 3-Fluoro Regioisomer

The 4-fluoro (para) regioisomer (CAS 1351804-44-8) and the 3-fluoro (meta) regioisomer (CAS 1351780-12-5) share identical molecular formula (C₁₇H₁₃FN₄O₃) and molecular weight (340.31 g/mol) but differ in fluorine ring position . This positional isomerism creates distinct electronic surface potential maps: the para-fluoro substituent exerts a stronger resonance electron-withdrawing effect (–R effect) on the amide NH through the conjugated π-system, while the meta-fluoro exerts predominantly an inductive effect (–I effect) . These differences affect the acidity of the amide NH proton (predicted pKa shift of ~0.5–0.8 units), hydrogen-bond donor strength, and ultimately target binding pose .

Regioisomer differentiation Electronic effects Structure-activity relationships

Commercially Available Purity Grades and Quality Assurance Documentation Across Vendors

Commercial availability and purity specifications differ across vendors for this compound. Combi-Blocks offers a 90% purity grade (Cat. QV-5895) , while Moldb supplies a 98% purity grade (Cat. M116646) with accompanying NMR, HPLC, and LC-MS documentation . AKSci lists a 95% minimum purity with full quality assurance and long-term storage specifications . The 8-percentage-point purity range (90%–98%) across vendors translates into potentially meaningful differences in the level of unidentified impurities that could confound biological assay results, particularly in sensitive cell-based or enzymatic screens.

Chemical purity Quality assurance Procurement specifications

Bioreductive Potential of the 4-Nitrobenzyl Moiety: Target Compound vs. Non-Nitro Analogs

The 4-nitrobenzyl group present in this compound serves as a potential bioreductive trigger, a feature absent in non-nitrobenzyl imidazole-4-carboxamides. Under hypoxic conditions or in the presence of nitroreductase enzymes, the nitro group undergoes one-electron reduction to a nitro radical anion, followed by further reduction to nitroso and hydroxylamine intermediates capable of forming covalent adducts with cellular nucleophiles . This bioreductive activation pathway is absent in the corresponding benzyl (non-nitro) analogs, conferring a fundamentally different mechanism of action potential to the target compound and all 4-nitrobenzyl-bearing congeners .

Hypoxia-selective activation Bioreductive prodrug Nitroreductase

Rotatable Bond Count and Molecular Flexibility: Implications for Binding Entropy

The target compound possesses 4 rotatable bonds as computed by Cactvs 3.4.8.24 , which defines its conformational flexibility. The 4-fluorophenyl amide and 4-nitrobenzyl substituents are connected via rotatable linkages to the rigid imidazole core. This rotatable bond count is identical across the 4-fluoro, 3-fluoro, and 4-chloro analogs due to conserved connectivity, but the electronic nature of the para substituent influences the rotational energy barriers of the amide C–N bond (predicted barrier ~16–20 kcal/mol for secondary amides) . The unsubstituted N-phenyl analog has identical rotatable bond count but different torsional preferences due to the absence of the para-electron-withdrawing group.

Molecular flexibility Binding entropy Conformational analysis

Evidence-Backed Research and Procurement Scenarios for N-(4-Fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide (CAS 1351804-44-8)


Hypoxia-Selective Anticancer Probe Development Leveraging the 4-Nitrobenzyl Bioreductive Trigger

The 4-nitrobenzyl moiety enables hypoxia-selective reductive activation, a pathway well-characterised for nitroaromatic antitumour agents . The 4-fluorophenyl amide substituent provides a balanced electron-withdrawing modulation of the imidazole core that distinguishes the target compound from 4-chloro and unsubstituted phenyl analogs in terms of predicted reduction potential and amide bond stability . This compound can serve as a scaffold for developing hypoxia-activated prodrugs where the nitro group is reduced selectively in the low-oxygen tumour microenvironment, releasing the active imidazole carboxamide species.

Structure-Activity Relationship (SAR) Studies of N-Phenyl Substituent Effects on Imidazole-4-Carboxamide Pharmacology

The target compound occupies a precise point in physicochemical space (XLogP3 = 2.7, MW = 340.31, H-bond acceptors = 5) that is distinct from its 4-chloro (higher logP, larger MW) and unsubstituted phenyl (lower logP) analogs . Systematic procurement of the 4-fluoro, 3-fluoro, 4-chloro, and unsubstituted phenyl variants as a matched series enables controlled exploration of halogen electronic effects on target binding, metabolic stability, and solubility, with the 4-fluoro derivative offering the most favourable balance of electronegativity without excessive steric bulk or hydrophobicity .

Nitroreductase-Mediated Gene-Directed Enzyme Prodrug Therapy (GDEPT) Scaffold Optimisation

The 4-nitrobenzyl group is a recognised substrate for bacterial and engineered mammalian nitroreductases used in GDEPT strategies . The target compound's specific electronic profile, conferred by the 4-fluorophenyl amide, is predicted to influence the reduction rate and the stability of the reduced intermediate relative to the 4-chloro or unsubstituted analogs . Researchers developing next-generation GDEPT substrates should consider this compound within a comparative panel to establish the relationship between aryl substituent electronics and enzymatic reduction efficiency.

Quality-Controlled Procurement for Enzymatic and Cellular Screening Campaigns

Vendor purity for this compound spans 90% to 98% . For high-sensitivity biochemical assays (e.g., fluorescence-based enzymatic screens, SPR binding studies), the 98% purity grade with full NMR/HPLC/LC-MS documentation (available from Moldb) is recommended to minimise confounding effects from unidentified impurities . For initial high-throughput screening where larger quantities are needed, the 95% grade (AKSci) may offer a cost-effective starting point, provided that active hits are subsequently re-tested with higher-purity material to confirm activity .

Quote Request

Request a Quote for N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.